molecular formula C26H22N2O3 B11523293 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-(4-methoxyphenyl)-6-methyl-5-phenylpyrimidin-4(1H)-one

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-(4-methoxyphenyl)-6-methyl-5-phenylpyrimidin-4(1H)-one

Cat. No.: B11523293
M. Wt: 410.5 g/mol
InChI Key: NKYSLAXQCBVDAE-LICLKQGHSA-N
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Description

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-(4-methoxyphenyl)-6-methyl-5-phenylpyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-(4-methoxyphenyl)-6-methyl-5-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes and ketones followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-(4-methoxyphenyl)-6-methyl-5-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Aromatic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-(4-methoxyphenyl)-6-methyl-5-phenylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-(4-methoxyphenyl)-6-methyl-5-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-(4-methoxyphenyl)-6-methyl-5-phenylpyrimidin-4(1H)-one is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-(4-methoxyphenyl)-6-methyl-5-phenylpyrimidin-4-one

InChI

InChI=1S/C26H22N2O3/c1-18-25(20-6-4-3-5-7-20)26(30)27-24(17-10-19-8-13-22(29)14-9-19)28(18)21-11-15-23(31-2)16-12-21/h3-17,29H,1-2H3/b17-10+

InChI Key

NKYSLAXQCBVDAE-LICLKQGHSA-N

Isomeric SMILES

CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)OC)/C=C/C3=CC=C(C=C3)O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)OC)C=CC3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

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